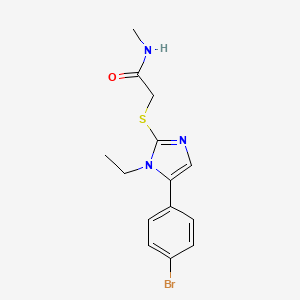

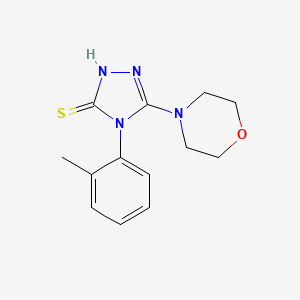

![molecular formula C7H3Br2NS B2487827 2,5-Dibromothieno[2,3-b]pyridine CAS No. 2413898-26-5](/img/structure/B2487827.png)

2,5-Dibromothieno[2,3-b]pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridine derivatives often involves regioselective bromination processes. For instance, Lucas et al. (2015) described the first regioselective, mild bromination of thieno[2,3-b]pyridine, achieving selectivity toward the 4-position with an 87% isolated yield. This demonstrates the potential of bromothieno[2,3-b]pyridines as building blocks in drug discovery and materials science (Lucas et al., 2015).

Molecular Structure Analysis

Vibrational spectroscopy and computational studies provide insights into the molecular structure of bromothieno[2,3-b]pyridine derivatives. Xavier and Gobinath (2012) conducted experimental and theoretical spectroscopic studies, including HOMO-LUMO, NBO, and NLMO analysis on a related compound, demonstrating the utility of these techniques in understanding the electronic and structural properties of brominated pyridines (Xavier & Gobinath, 2012).

Chemical Reactions and Properties

The chemical reactivity of 2,5-Dibromothieno[2,3-b]pyridine allows for diverse chemical transformations. The bromine atoms present in the molecule act as functionalizable sites, enabling various cross-coupling reactions that can lead to the synthesis of a wide array of organic compounds. For example, the synthesis approaches developed by Kobayashi et al. (2009) highlight the versatility of thieno[2,3-b]pyridines in organic synthesis, where iodine-mediated cyclization steps are key to constructing complex structures (Kobayashi et al., 2009).

Physical Properties Analysis

Investigations into the physical properties of bromothieno[2,3-b]pyridine derivatives, such as solubility, melting points, and thermal stability, are crucial for their application in material science and pharmaceutical chemistry. Research by Outurquin and Paulmier (1993) on related dithieno pyridines provides a foundation for understanding these properties in bromothieno[2,3-b]pyridine derivatives, although specific studies on 2,5-Dibromothieno[2,3-b]pyridine are needed for comprehensive insights (Outurquin & Paulmier, 1993).

Chemical Properties Analysis

The chemical properties of 2,5-Dibromothieno[2,3-b]pyridine, such as reactivity towards nucleophiles and electrophiles, are influenced by the presence of bromine atoms and the heterocyclic framework. Studies on related compounds, such as those by Roberts et al. (2014), shed light on the complex interactions and reactivity patterns that can be anticipated for 2,5-Dibromothieno[2,3-b]pyridine in various chemical environments (Roberts et al., 2014).

科学研究应用

Synthesis of Heterocyclic Compounds 2,5-Dibromothieno[2,3-b]pyridine serves as a crucial building block in the synthesis of various heterocyclic compounds. Lucas et al. (2015) highlighted its potential in drug discovery research, emphasizing its role in facilitating cross-coupling reactions to produce 4-arylthieno[2,3-b]pyridines and 4-aminothieno[2,3-b]pyridines with excellent yields. These compounds are valuable for their bioisosteric properties and wide spectrum of biological activities, forming a robust framework for novel C–N and C–C bond formations (Lucas et al., 2015). Similarly, Mallisetty et al. (2023) demonstrated the synthesis of pyrrolyl-pyridine heterocyclic compounds, further underscoring the versatility and significance of this chemical structure in the field of medicinal chemistry (Mallisetty et al., 2023).

Coordination Chemistry and Luminescent Properties Halcrow (2005) shed light on the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, closely related to 2,5-Dibromothieno[2,3-b]pyridine. The study highlighted their use in creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).

安全和危害

未来方向

属性

IUPAC Name |

2,5-dibromothieno[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NS/c8-5-1-4-2-6(9)11-7(4)10-3-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNOZEJBUZLYPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(SC2=NC=C1Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromothieno[2,3-b]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

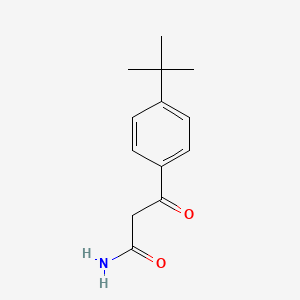

![8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2487744.png)

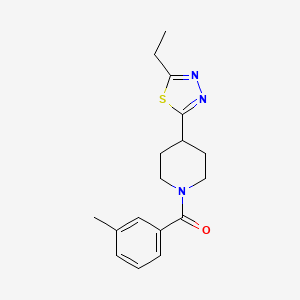

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2487747.png)

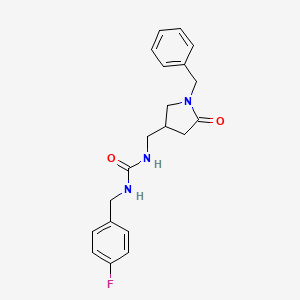

![5-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-5-oxopentanoic acid](/img/structure/B2487748.png)

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2487751.png)

![3-cyclohexyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B2487753.png)

![N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2487754.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2487756.png)

![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2487758.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(5-methylthiophen-2-yl)propanamide;hydrochloride](/img/structure/B2487762.png)